molecular formula C18H14ClN3O3 B5170151 9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5170151
M. Wt: 355.8 g/mol
InChI Key: HTAQGWFXIKYUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a useful research compound. Its molecular formula is C18H14ClN3O3 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0723690 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a key enzyme that repairs DNA damages mediated by topoisomerase II (Top2), including double-strand breaks (DSBs) that are central to the anticancer mechanism of clinical Top2 poisons .

Mode of Action

The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells toward Top2 poisons by increasing the Top2 cleavage complex . This interaction and the resulting changes enhance the efficacy of Top2 poisons, which are widely used in cancer treatment .

Biochemical Pathways

The compound affects the DNA repair pathway mediated by TDP2 . By inhibiting TDP2, the compound prevents the repair of DNA damages caused by Top2, leading to an accumulation of DSBs . This accumulation of DSBs can lead to cell death, particularly in cancer cells that are more reliant on efficient DNA repair for survival .

Pharmacokinetics

Similar compounds such as quinoline and isoquinoline are known to be stable and weakly basic heterocycles . They can easily undergo quaternization and conversion to N-oxides , which may influence their bioavailability and distribution in the body.

Result of Action

The primary result of the compound’s action is the sensitization of cancer cells to Top2 poisons . By inhibiting TDP2 and preventing the repair of Top2-mediated DNA damages, the compound increases the cytotoxicity of Top2 poisons . This can lead to increased cell death in cancer cells, contributing to the overall anticancer effect .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .

Properties

IUPAC Name

9-(3-chlorophenyl)-4-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-22-16-15(17(24)21-18(22)25)12-6-10(7-14(23)13(12)8-20-16)9-3-2-4-11(19)5-9/h2-5,8,10H,6-7H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQGWFXIKYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.